7-(3,4-dimethoxyphenyl)-2-methyl-N,4-bis(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Overview
Description
7-(3,4-dimethoxyphenyl)-2-methyl-N,4-bis(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core, multiple methoxy and methyl groups, and a carboxamide functional group. It has garnered interest in the scientific community due to its potential therapeutic applications and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-2-methyl-N,4-bis(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves a multi-step process. One common method starts with the Povarov reaction, which is a cycloaddition reaction involving an aniline, an aldehyde, and an alkene. In this case, p-toluidine, benzaldehyde, and trans-methyl-isoeugenol are used as starting materials . The reaction proceeds through a sequence of cycloaddition and N-furoylation processes to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of deep eutectic solvents, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dimethoxyphenyl)-2-methyl-N,4-bis(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.
Scientific Research Applications
7-(3,4-dimethoxyphenyl)-2-methyl-N,4-bis(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the production of new materials and as an important precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-methyl-N,4-bis(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of NF-κB, a protein complex involved in regulating immune response and inflammation . By inhibiting NF-κB, the compound can reduce inflammation and potentially inhibit cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing the hydroxy groups.
Mescaline: A naturally occurring psychedelic compound with a similar structure to 3,4-dimethoxyphenethylamine.
Uniqueness
7-(3,4-dimethoxyphenyl)-2-methyl-N,4-bis(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its complex structure, which includes a quinoline core and multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-methyl-N,4-bis(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N2O4/c1-19-6-10-22(11-7-19)31-30(33(37)35-25-13-8-20(2)9-14-25)21(3)34-26-16-24(17-27(36)32(26)31)23-12-15-28(38-4)29(18-23)39-5/h6-15,18,24,31,34H,16-17H2,1-5H3,(H,35,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTQLSNGNXLDAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)NC5=CC=C(C=C5)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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